
(E)-2-((S)-4-(4-(tert-Butyl)phenyl)-4,5-dihydrooxazol-2-yl)-2-((S)-4-(4-(tert-butyl)phenyl)oxazolidin-2-ylidene)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Bis[(4S)-4-(4-tert-butylphenyl)-4,5-dihydro-2-oxazolyl]acetonitrile” is a chemical compound with the empirical formula C28H33N3O2 . It is used as a catalyst for the highly enantioselective reduction of phosphinyl imines in the presence of dimethylphenylsilane as the hydrogen source .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with a molecular weight of 443.58 . It contains several functional groups, including two oxazoline rings and a nitrile group .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Its melting point is between 266-279°C . Unfortunately, other physical and chemical properties like density, boiling point, and flash point are not available .Aplicaciones Científicas De Investigación
Natural Sources and Bioactivities
Research on compounds similar to the one , such as 2,4-Di-tert-butylphenol and its analogs, has been explored for their natural sources and bioactivities. These compounds are secondary metabolites produced by various organisms and have shown potent toxicity against a wide range of testing organisms. Their production by organisms raises questions about their biological roles and potential autotoxic effects, suggesting a complex interaction with the environment and living systems (Zhao et al., 2020).
Substitution of Bisphenol A
The search for alternatives to bisphenol A (BPA), due to its reproductive toxicity and endocrine-disrupting properties, has led to the development of various compounds. However, the health effects of these BPA alternatives, including their carcinogenic, mutagenic, and endocrine-disrupting potential, remain a concern. The review underscores the importance of evaluating the safety profiles of such compounds, which could be structurally related to the one you are interested in (den Braver-Sewradj et al., 2020).
Environmental and Health Impacts of BPA and Analogues
The environmental persistence and potential health impacts of BPA and its analogues have been widely studied. Research suggests that even low doses of BPA can have long-lasting effects on brain, behavior, and immune outcomes, often through epigenetic mechanisms. This raises concerns about the exposure to BPA and structurally similar compounds, highlighting the need for thorough risk assessments and consideration of their hormonal and obesogenic effects (vom Saal & Hughes, 2005).
Detection and Monitoring
The development of electrochemical sensors for the detection of BPA highlights the ongoing efforts to monitor and assess the environmental and health risks associated with exposure to such compounds. These sensors aim to provide sensitive, rapid, and cost-effective means of detecting BPA and possibly its analogues in various matrices, underscoring the importance of surveillance in public health and environmental protection (Subathra & Gunasekaran, 2014).
Safety and Hazards
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of Bis[(4S)-4-(4-tert-butylphenyl)-4,5-dihydro-2-oxazolyl]acetonitrile involves the reaction of 4-tert-butylbenzaldehyde with ethyl cyanoacetate to form 4-tert-butyl-3-(2-oxoethyl)benzaldehyde, which is then reacted with 2-amino-2-methyl-1-propanol to form 4-tert-butyl-3-(2-hydroxyethyl)-2-((2-methyl-2-propanyl)amino)benzaldehyde. This intermediate is then reacted with cyanogen bromide to form the desired product." "Starting Materials": ["4-tert-butylbenzaldehyde", "ethyl cyanoacetate", "2-amino-2-methyl-1-propanol", "cyanogen bromide"] "Reaction": [ "Step 1: Reaction of 4-tert-butylbenzaldehyde with ethyl cyanoacetate in the presence of a base to form 4-tert-butyl-3-(2-oxoethyl)benzaldehyde.", "Step 2: Reaction of 4-tert-butyl-3-(2-oxoethyl)benzaldehyde with 2-amino-2-methyl-1-propanol in the presence of a base to form 4-tert-butyl-3-(2-hydroxyethyl)-2-((2-methyl-2-propanyl)amino)benzaldehyde.", "Step 3: Reaction of 4-tert-butyl-3-(2-hydroxyethyl)-2-((2-methyl-2-propanyl)amino)benzaldehyde with cyanogen bromide in the presence of a base to form Bis[(4S)-4-(4-tert-butylphenyl)-4,5-dihydro-2-oxazolyl]acetonitrile." ] | |
Número CAS |
1217481-09-8 |
Fórmula molecular |
C28H33N3O2 |
Peso molecular |
443.6 g/mol |
Nombre IUPAC |
2-[4-(4-tert-butylphenyl)-4,5-dihydro-1,3-oxazol-2-yl]-2-[4-(4-tert-butylphenyl)-1,3-oxazolidin-2-ylidene]acetonitrile |
InChI |
InChI=1S/C28H33N3O2/c1-27(2,3)20-11-7-18(8-12-20)23-16-32-25(30-23)22(15-29)26-31-24(17-33-26)19-9-13-21(14-10-19)28(4,5)6/h7-14,23-24,30H,16-17H2,1-6H3 |
Clave InChI |
MWECWWUUZLQWRQ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C2COC(=C(C#N)C3=NC(CO3)C4=CC=C(C=C4)C(C)(C)C)N2 |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C2COC(=C(C#N)C3=NC(CO3)C4=CC=C(C=C4)C(C)(C)C)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



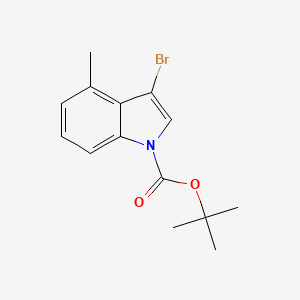

![tert-Butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B572359.png)

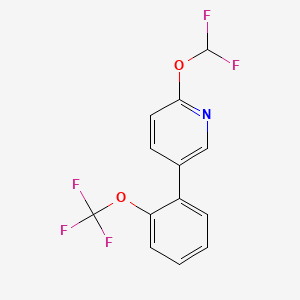
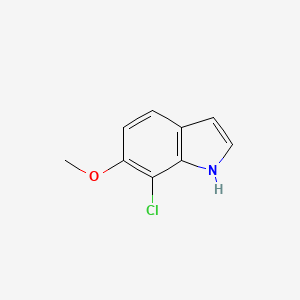
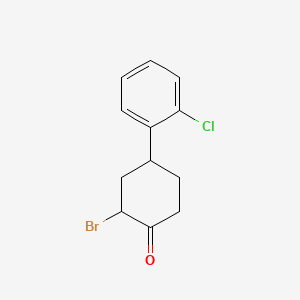
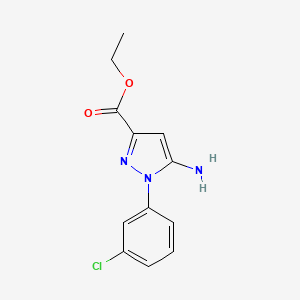

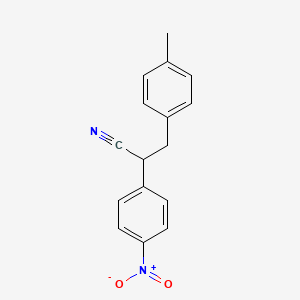
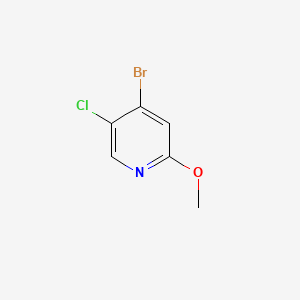
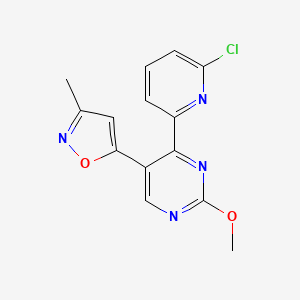
![Ethyl 3-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate hydrobromide](/img/structure/B572378.png)
![[2-[(2-Methylcyclopropyl)methoxy]phenyl]methanamine](/img/structure/B572379.png)